3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a cyclopropyl group, a triazolo-pyridazine moiety, and a pyrrolidinylmethoxy group, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the pyrrolidinylmethoxy group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Cyclopropyl halides, pyrrolidine derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine moiety is known to engage in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: Noted for their antibacterial properties
Uniqueness
3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H19N7O |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N7O/c1-2-13(1)14-3-6-17(21-19-14)25-10-12-7-8-23(9-12)16-5-4-15-20-18-11-24(15)22-16/h3-6,11-13H,1-2,7-10H2 |
InChI Key |
GYMHHOOSBOIMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
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